4-Cyano-L-Phenylalanine

Vue d'ensemble

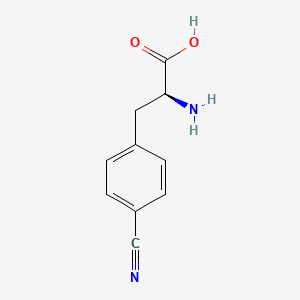

Description

4-Cyano-L-Phenylalanine is an unnatural amino acid that has gained significant attention in scientific research due to its unique properties. It is characterized by the presence of a nitrile group (-CN) attached to the phenyl ring of the amino acid phenylalanine. This compound is particularly useful as a vibrational reporter in protein studies, allowing researchers to probe local environments within proteins using infrared spectroscopy .

Méthodes De Préparation

The synthesis of 4-Cyano-L-Phenylalanine typically involves a two-step enantioselective process. The first step is the formation of the nitrile group on the phenylalanine backbone, followed by purification to achieve high purity without the need for chromatography. This method provides an overall yield of 87% . Industrial production methods often utilize genetically engineered Escherichia coli to incorporate this compound site-specifically into proteins using the Amber codon suppression protocol .

Analyse Des Réactions Chimiques

4-Cyano-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation.

Applications De Recherche Scientifique

4-Cyano-L-Phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a probe to study protein folding and interactions.

Biology: Incorporated into proteins to investigate local environments and hydration states.

Medicine: Utilized in the development of diagnostic tools and imaging techniques.

Industry: Employed in the synthesis of pharmaceuticals and biochemical research

Mécanisme D'action

The mechanism by which 4-Cyano-L-Phenylalanine exerts its effects is primarily through its role as a vibrational reporter. The nitrile group’s vibrational frequency is sensitive to the local environment, allowing researchers to gain insights into protein dynamics and interactions. This sensitivity is due to hydrogen bonding interactions and van der Waals forces around the nitrile group .

Comparaison Avec Des Composés Similaires

4-Cyano-L-Phenylalanine is unique compared to other similar compounds due to its specific vibrational properties and ease of incorporation into proteins. Similar compounds include:

L-Phenylalanine: The parent amino acid without the nitrile group.

4-Cyano-D-Phenylalanine: The D-enantiomer of this compound.

Tetrazine-Containing Amino Acids: Used for peptide modification and live cell labeling

Activité Biologique

4-Cyano-L-phenylalanine (pCNPhe) is an unnatural amino acid (UAA) that has gained attention in biochemistry and molecular biology due to its unique properties as a vibrational reporter. Its incorporation into proteins allows researchers to probe local environments within protein structures, facilitating the study of protein dynamics, interactions, and conformational changes.

pCNPhe features a nitrile group that exhibits sensitivity to its local environment, making it a valuable tool for spectroscopic studies. The vibrational frequency of the nitrile group can shift depending on factors such as solvent polarity and hydrogen bonding interactions. For instance, a blue shift of 8.7 cm was observed when transitioning from tetrahydrofuran (THF) to water, indicating the responsiveness of pCNPhe to environmental changes .

Synthesis and Incorporation

The synthesis of pCNPhe typically involves a two-step enantioselective process that yields high purity without the need for chromatography. This UAA can be genetically incorporated into proteins using engineered orthogonal tRNA synthetases in Escherichia coli, allowing for site-specific incorporation at various positions within target proteins, such as superfolder green fluorescent protein (sfGFP) .

Infrared Spectroscopy

pCNPhe serves as an effective probe in infrared (IR) spectroscopy due to its distinct nitrile stretching frequency. The incorporation of pCNPhe into sfGFP at different sites has enabled detailed studies of local protein environments. For example, site 74 showed complex interactions involving van der Waals forces, hydrogen bonds with structural water, and interactions with histidine side chains .

X-ray Crystallography

X-ray crystallography studies have demonstrated the structural implications of pCNPhe incorporation. By comparing the root-mean-square deviation (r.m.s.d.) between wild-type sfGFP and variants containing pCNPhe, researchers can assess how these modifications impact overall protein structure and dynamics .

Study 1: Probing Protein Environments

In a study focused on sfGFP, pCNPhe was incorporated at three distinct sites (74, 133, and 149) to investigate local environments. The findings highlighted that site 133 was solvent-exposed while site 149 was partially buried. Site 74 presented three unique local environments around the nitrile group, showcasing the versatility of pCNPhe as a probe .

| Site | Environment Description |

|---|---|

| 74 | Complex interactions including van der Waals and hydrogen bonding |

| 133 | Solvent-exposed |

| 149 | Partially buried |

Study 2: Membrane Interactions

Another investigation utilized pCNPhe as a spectroscopic marker for studying membrane-active peptides. The study revealed that analogs labeled with pCNPhe maintained their helical structure while showing sensitivity to membrane interactions via fluorescence and IR absorption techniques . This illustrates the compound's utility in studying peptide-membrane dynamics.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPUXXIFQQMKN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937335 | |

| Record name | 4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-78-9 | |

| Record name | 4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-4-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.